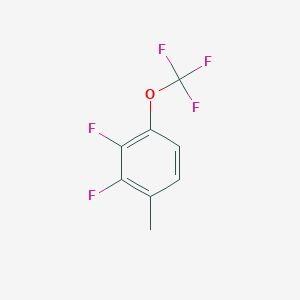

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

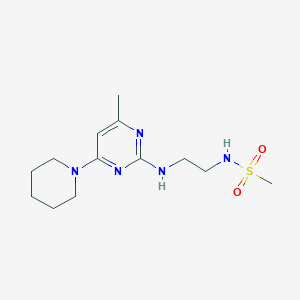

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene, also known as DFM, is a fluorinated aromatic compound that belongs to the family of fluoroaromatics. It has a molecular weight of 212.12 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3-difluoro-4-methylphenyl trifluoromethyl ether . The InChI code is 1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 .Scientific Research Applications

Synthesis of Organofluorine Compounds

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of various organofluorine compounds. By treating (trifluoromethoxy)benzene with electrophiles, this compound acts as a key intermediate, offering access to ortho-substituted derivatives. This process demonstrates the compound's versatility in creating new organofluorine compounds with high yields, showcasing its importance in organic chemistry (Castagnetti & Schlosser, 2001).

Generation of Arynes and Naphthalenes

The compound plays a critical role in the generation of arynes and naphthalenes. Treatment with lithium diisopropylamide and subsequent reactions lead to the production of 1,2-dehydro-3-(trifluoromethoxy)benzene. These arynes can be intercepted in situ with furan, leading to cycloadducts, which are then used to produce 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Catalysis and Electrophilic Trifluoromethylation

This compound is involved in catalytic processes, particularly in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction, typically carried out in chloroform at 70 °C, is pivotal in producing various products with up to 77% yield, indicating its effectiveness in catalytic reactions (Mejía & Togni, 2012).

Synthesis of Trifluoromethoxylated Aniline Derivatives

The compound is instrumental in synthesizing trifluoromethoxylated aniline derivatives, which possess significant pharmacological and biological properties. This process involves a user-friendly protocol that highlights the compound's role in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Versatility in Coordination Chemistry

It also finds application in coordination chemistry, particularly in the formation of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. This application is crucial in understanding the interactions and coordination properties of fluorocarbons (Plenio, Hermann, & Diodone, 1997).

properties

IUPAC Name |

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOUQAQRFQEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{7,7-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2421456.png)

![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)

![N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421458.png)

![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)

![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)